

A Comparative Guide to PD-L1 Immunohistochemistry Assays in Oncology Research

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For researchers, scientists, and drug development professionals, the selection of a robust and reproducible biomarker assay is paramount. In the realm of immuno-oncology, programmed death-ligand 1 (PD-L1) immunohistochemistry (IHC) has emerged as a critical tool for patient stratification and predicting response to immune checkpoint inhibitors. However, the existence of multiple PD-L1 IHC assays, each with its own antibody clone, staining platform, and scoring algorithm, presents a significant challenge for cross-study comparisons and clinical trial harmonization. This guide provides an objective comparison of the analytical performance of four widely used PD-L1 IHC assays: 22C3, 28-8, SP142, and SP263, supported by experimental data from key cross-validation studies.

Executive Summary

Numerous studies, most notably the Blueprint PD-L1 IHC Assay Comparison Project, have systematically evaluated the analytical concordance of the four main commercial PD-L1 IHC assays.[1][2][3][4] A consistent finding across these studies is that the 22C3 (Dako), 28-8 (Dako), and SP263 (Ventana) assays demonstrate high analytical concordance for staining tumor cells (TCs).[5][6] In contrast, the SP142 (Ventana) assay consistently stains fewer tumor cells, exhibiting lower analytical sensitivity in this context.[5][6] Staining of immune cells (ICs) shows greater variability across all four assays, with generally lower concordance compared to TC staining.[1][2][7]



Comparative Performance of PD-L1 IHC Assays

The analytical performance of the four assays has been rigorously assessed in multiple studies, primarily in non-small cell lung cancer (NSCLC). The data consistently highlight the interchangeability of the 22C3, 28-8, and SP263 assays for evaluating PD-L1 expression on tumor cells, while the SP142 assay stands out as an outlier with lower sensitivity for TC staining.

Quantitative Analysis of Assay Concordance

The following tables summarize the key quantitative findings from major comparative studies, focusing on Overall Percent Agreement (OPA), Positive Percent Agreement (PPA), Negative Percent Agreement (NPA), and Intraclass Correlation Coefficient (ICC) for tumor cell staining.



Assay Comparison	Metric	Concordance (%)	Key Findings from Literature
22C3 vs. 28-8	OPA	High (often >90%)	The Blueprint Project and other studies have shown very high concordance between these two Dako assays for TC staining.[6][8]
22C3 vs. SP263	OPA	High (88% - 94.1%)	Strong agreement has been demonstrated in multiple studies, supporting their potential interchangeability.[7]
28-8 vs. SP263	OPA	High (90.5% - 93.0%)	Similar to the 22C3 vs. SP263 comparison, these assays show high concordance for TC staining.[7]
SP142 vs. Others	OPA	Low to Moderate	The SP142 assay consistently shows lower concordance with the other three assays for TC staining due to its tendency to stain fewer tumor cells.[6][7][9]



Assay	Intraclass Correlation Coefficient (ICC) for TC Staining	Interpretation
22C3	0.86 - 0.93 (in Blueprint Phase 2)	Very Strong Reliability
28-8	0.86 - 0.93 (in Blueprint Phase 2)	Very Strong Reliability
SP263	0.86 - 0.93 (in Blueprint Phase 2)	Very Strong Reliability
SP142	Lower than other assays	Lower Reliability for TC scoring

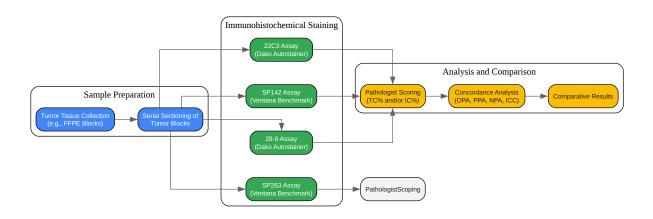
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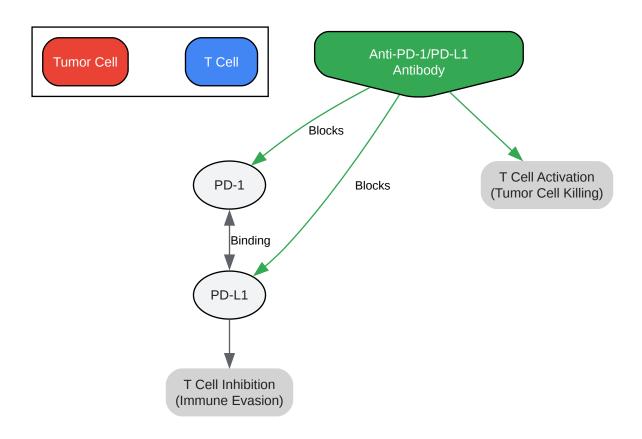
Accurate and reproducible PD-L1 IHC staining is critically dependent on standardized experimental protocols. The following sections provide a detailed overview of the methodologies for the four key assays as utilized in major comparative studies.

General Workflow for PD-L1 IHC Assay Cross-Validation

The cross-validation of PD-L1 IHC assays typically follows a standardized workflow to minimize variability and ensure a robust comparison. This involves staining serial sections from the same tumor blocks with each of the different assays and having the slides read by trained pathologists.







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